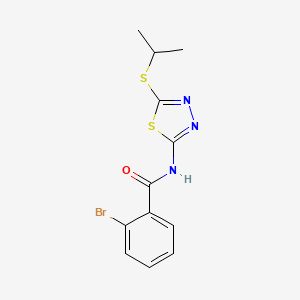

2-溴-N-(5-(异丙硫基)-1,3,4-噻二唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

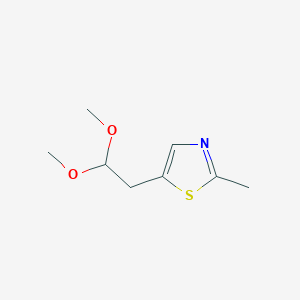

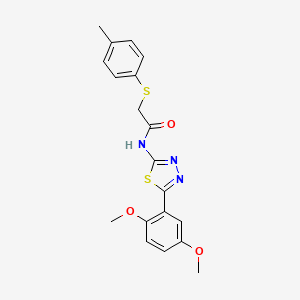

The compound "2-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide" is a derivative that falls within the class of thiadiazole benzamides. Thiadiazole and benzamide moieties are known for their significant biological properties, including anticancer activity. The compound of interest is structurally related to the derivatives synthesized in the studies provided, which include various substituted benzamide and thiadiazole functionalities .

Synthesis Analysis

The synthesis of related compounds involves the formation of Schiff's bases containing a thiadiazole scaffold and benzamide groups. A solvent-free synthesis under microwave irradiation was employed to create a series of novel N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamides, which suggests that a similar approach could be used for the synthesis of the compound . Additionally, the synthesis of related thiadiazole derivatives from thiobenzamides and methyl bromocyanoacetate has been reported to proceed rapidly and with high purity, indicating that the bromine substituent plays a key role in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of thiadiazole benzamide derivatives is characterized by the presence of a thiadiazole ring attached to a benzamide moiety. The structural confirmation of such compounds is typically achieved through spectroscopic methods such as IR, NMR, and mass spectrometry, as well as elemental analysis . The X-ray structure characterization of similar antipyrine derivatives has been performed, revealing that these compounds crystallize in the monoclinic P21/c space group and their crystal packing is stabilized by hydrogen bonds and π-interactions .

Chemical Reactions Analysis

The chemical reactivity of thiadiazole benzamides is influenced by the presence of the thiadiazole ring and the substituents attached to it. The bromine atom in the compound of interest suggests potential for further chemical transformations, such as nucleophilic substitution reactions. The synthesis of related compounds has demonstrated the reactivity of aryl thioamides with bromo-containing reagents, leading to the formation of thiadiazole rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole benzamides are determined by their molecular structure. The presence of the thiadiazole ring and the benzamide group contributes to the compound's potential biological activity, as seen in the evaluation of similar compounds for anticancer activity . The synthesized compounds in the studies showed good oral drug-like behavior based on ADMET properties, which could be relevant for the compound . The solid-state structures of related compounds have been analyzed through Hirshfeld surface analysis, indicating that hydrogen bonds and electrostatic energy contributions are significant in their stabilization .

科学研究应用

2-(硫)脲基苯并噻唑的合成和生物重要性

像2-溴-N-(5-(异丙硫基)-1,3,4-噻二唑-2-基)苯甲酰胺这样的化合物,含有噻二唑、脲和苯并噻唑基团,已被确认具有广泛的生物活性。由于它们的理化性质,这些化合物在药物化学中发挥着至关重要的作用,可作为潜在的治疗剂。这些化合物的合成方法,从1935年至今,突显了它们的多功能性和创造具有各种取代基的药效团的潜力。本综述全面洞察了涉及生产这类化合物的化学反应,强调了它们在设计具有显著生物活性的新药物中的实用性(Rosales-Hernández等人,2022)。

合成苯并噻唑类化合物生物活性的最新进展

对与噻二唑类似的苯并噻唑衍生物的研究显示出有希望的抗菌、抗真菌、抗癌、抗病毒和抗炎活性。这些活性归因于化合物与生物系统通过各种机制的相互作用,包括药效团取代基的相互作用和多环环系统插入DNA。本综述强调了苯并噻唑核作为有效药效团基团的潜力,暗示了这类化合物的广泛治疗应用(Pluta et al., 2011)。

苯并噻唑及其衍生物药理活性的进展

苯并噻唑,另一个与2-溴-N-(5-(异丙硫基)-1,3,4-噻二唑-2-基)苯甲酰胺相关的核心结构,因其在创建生物活性杂环中的广泛应用而备受关注。苯并噻唑的核心在许多生物活性化合物和药物中起着关键作用,展示出广泛的治疗活性,包括抗微生物、镇痛、抗结核和抗病毒效果。本综述讨论了苯并噻唑衍生物作为有效药物的演变,强调了它们的生物活性的结构基础以及在药物开发中的重要性(Sumit et al., 2020)。

苯并噻唑的治疗潜力:专利综述

本综述侧重于苯并噻唑衍生物的治疗应用,特别是作为抗微生物、镇痛、抗炎和抗肿瘤剂。苯并噻唑基化合物的结构简单性和合成多样性对于新的化疗剂的开发至关重要。本综述强调了苯并噻唑核在药物发现中日益重要,提供了关于利用这些化合物进行医药应用的持续努力的见解(Kamal et al., 2015)。

属性

IUPAC Name |

2-bromo-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3OS2/c1-7(2)18-12-16-15-11(19-12)14-10(17)8-5-3-4-6-9(8)13/h3-7H,1-2H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOZQHQZBZJJCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(S1)NC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2520762.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2520763.png)

![2-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B2520764.png)

![6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2520770.png)

![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2520772.png)

![ethyl 8-[[3-(2-morpholin-4-ylethyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-4H-1,3-benzodioxine-6-carboxylate](/img/structure/B2520781.png)